Diethyl malonate-1,2-13C2
Overview
Description
Diethyl malonate, also known as DEM, is the diethyl ester of malonic acid . It occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes . It is also used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
Synthesis Analysis
In the synthesis of diethyl malonate with ethanol and malonic acid as reactants, the catalytic activity of expandable graphite (EG) was investigated . The ethanol to acid mole ratio, EG dosage, and its repetitive effectiveness were determined through single-factor experiments . The yield of diethyl malonate reached 77.6% under optimal conditions .Molecular Structure Analysis
Diethyl malonate-1,2-13C2 has a molecular formula of (C2H513CO2)13CH2(CO2C2H5) . The methylene group (−CH2−) in the middle of the malonic part of the diethyl malonate molecule is neighbored by two carbonyl groups (−C(=O)−) .Chemical Reactions Analysis
Enolates can be alkylated in the alpha position through an SN2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group and a new C-C bond is formed .Physical And Chemical Properties Analysis
Diethyl malonate-1,2-13C2 is a clear colorless oil . It is slightly soluble in water and soluble in organic solvents .Scientific Research Applications
Synthesis of Labeled Compounds
Diethyl 13C3 malonate has been utilized in the synthesis of labeled compounds, such as [13C3 ]Sch 727965, a process that involves multiple steps and yields a product with significant radiochemical purity. This application underscores the role of diethyl malonate-1,2-13C2 in creating isotopically labeled molecules for pharmaceutical research and development (Lavey et al., 2011).
Organic Synthesis
Diethyl malonate is a critical intermediate in organic synthesis, used in the production of pharmaceuticals, colorants, and flavorings. Innovations in synthesis methods, such as carbonylation routes, have enhanced the yield and cost-effectiveness of diethyl malonate production while reducing environmental impact (Song Wei-hong, 2004).
Intermediate in Drug Synthesis
Diethyl malonate derivatives serve as intermediates in synthesizing small molecule anticancer drugs. Research has developed faster and more efficient methods to synthesize these intermediates, highlighting the compound's importance in medicinal chemistry (Hehua Xiong et al., 2018).
Cyclocondensation Reactions
Malonates, including diethyl malonate, are employed in cyclocondensation reactions to form six-membered heterocycles. This application is significant in synthesizing various organic compounds, indicating the versatility of diethyl malonate in chemical reactions (W. Stadlbauer et al., 2001).
Flavor Compound Synthesis
Diethyl malonate has been used in synthesizing flavor compounds, such as 4-ethyloctanoic acid, under microwave irradiation. This process involves multiple steps, including saponification and decarboxylation, demonstrating diethyl malonate's role in creating complex organic molecules used in food and beverage industries (Yuping Liu et al., 2010).
Safety And Hazards
Diethyl malonate is combustible and causes serious eye irritation . It is harmful to aquatic life . It is advised to keep away from heat/sparks/open flames/hot surfaces, and to wear personal protective equipment/face protection .
Relevant Papers The paper “Synthesis of Diethyl Malonate under the Catalysis of Expandable Graphite” discusses the synthesis of diethyl malonate using ethanol and malonic acid as reactants, with expandable graphite as the catalyst . The paper provides a detailed analysis of the synthesis process and the factors affecting the yield of diethyl malonate .
properties
IUPAC Name |
diethyl (1,2-13C2)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-MPOCSFTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2][13C](=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745831 | |
Record name | Diethyl (1,2-~13~C_2_)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl malonate-1,2-13C2 | |
CAS RN |
53051-82-4 | |
Record name | Diethyl (1,2-~13~C_2_)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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